molecular formula C42H53I3N4O3 B13842724 3,3'-((1E,1'E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide

3,3'-((1E,1'E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide

Katalognummer: B13842724
Molekulargewicht: 1042.6 g/mol
InChI-Schlüssel: ZCBOPWLZJWUEHN-CXKPDERJSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-((1E,1’E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide is a complex organic compound with a molecular formula of C42H53N4O3.3I and a molecular weight of 1042.609 g/mol . This compound is notable for its unique structure, which includes multiple ethoxy and ethene groups, as well as a carbazole core. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 3,3’-((1E,1’E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide typically involves multiple stepsSpecific reaction conditions, such as the use of catalysts and solvents, are crucial for the successful synthesis of this compound . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3,3’-((1E,1’E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,3’-((1E,1’E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3,3’-((1E,1’E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide include other carbazole derivatives and compounds with similar ethoxy and ethene groups. These compounds may share some chemical properties but differ in their specific structures and applications. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications .

Eigenschaften

Molekularformel

C42H53I3N4O3

Molekulargewicht

1042.6 g/mol

IUPAC-Name

9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-2,7-bis[(E)-2-(1-methylpyridin-1-ium-3-yl)ethenyl]carbazole;triiodide

InChI

InChI=1S/C42H53N4O3.3HI/c1-43-19-7-9-37(33-43)13-11-35-15-17-39-40-18-16-36(12-14-38-10-8-20-44(2)34-38)32-42(40)45(41(39)31-35)21-25-47-27-29-49-30-28-48-26-24-46(3)22-5-4-6-23-46;;;/h7-20,31-34H,4-6,21-30H2,1-3H3;3*1H/q+3;;;/p-3/b13-11+,14-12+;;;

InChI-Schlüssel

ZCBOPWLZJWUEHN-CXKPDERJSA-K

Isomerische SMILES

C[N+]1=CC=CC(=C1)/C=C/C2=CC3=C(C4=C(N3CCOCCOCCOCC[N+]5(CCCCC5)C)C=C(C=C4)/C=C/C6=C[N+](=CC=C6)C)C=C2.[I-].[I-].[I-]

Kanonische SMILES

C[N+]1=CC=CC(=C1)C=CC2=CC3=C(C=C2)C4=C(N3CCOCCOCCOCC[N+]5(CCCCC5)C)C=C(C=C4)C=CC6=C[N+](=CC=C6)C.[I-].[I-].[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.